D-Erythrulose
Overview
Description
D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate with the chemical formula C₄H₈O₄. It belongs to the ketose family due to the presence of a ketone group. This compound is commonly used in self-tanning cosmetics, often in combination with dihydroxyacetone. The reaction between this compound and amino acids in the skin’s proteins results in a color change, mimicking a sun-tanned appearance .
Mechanism of Action
Target of Action
D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate . It primarily targets the amino acids in the proteins of the first layers of skin, specifically the stratum corneum and epidermis . In addition, this compound is also known to interact with this compound reductase, an enzyme that catalyzes the reduction of this compound to D-threitol .
Mode of Action
This compound interacts with its targets through a process known as the Maillard reaction . This reaction involves free radicals at one of the steps . This compound reacts with free primary or secondary amino groups in the upper layers of the epidermis . Melanoidins, high molecular weight polymers, are formed by this conversion of this compound with amino acids, peptides, or proteins .
Biochemical Pathways
The Maillard reaction, which this compound is involved in, is a key biochemical pathway . This pathway is distantly related to the browning effect observed when a cut apple slice is exposed to oxygen . Another pathway that this compound is involved in is the erythrulose monophosphate (EuMP) cycle . This cycle is highly energy-efficient and holds the potential for high bioproduct yields .
Pharmacokinetics
It is known that a small amount of erythritol, a related compound, can be metabolized in some reversible metabolic reactions such as dehydrogenation to d- or l-erythrulose by nad-dependent cytoplasmic polyol dehydrogenase or phosphorylation by glycerol kinase to erythritol-1-phosphate followed by dehydrogenation to this compound 1-phosphate .
Result of Action
The result of this compound’s action is a color change on all treated skin . The ‘tan’ produced by this compound only has an SPF of up to 3, and enhances the free radical injury from UV (compared to untreated skin) for the 24 hours after self-tanner is applied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV irradiation can enhance the production of free radicals, which can react with the ketoamines and other intermediates of the Maillard reaction . Therefore, for a day after self-tanner application, excessive sun exposure should be avoided and sunscreen should be worn outdoors .
Biochemical Analysis
Biochemical Properties
D-Erythrulose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound reductase . This enzyme catalyzes the reduction of this compound to D-threitol . The nature of these interactions is highly specific, with this compound serving as the substrate for the enzyme .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily mediated through its interactions with enzymes like this compound reductase. These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, this compound reductase catalyzes the reduction of this compound, yielding erythritol as the product . This process involves enzyme activation and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Erythrulose can be synthesized through the aerobic fermentation of erythritol by the bacterium Gluconobacter. This process involves multiple purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The bacterium Gluconobacter is used to oxidize erythritol, producing this compound. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to form erythritol.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Erythritol.
Scientific Research Applications
D-Erythrulose has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: this compound is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: It is used in the formulation of self-tanning products and is being researched for its potential therapeutic applications.
Industry: this compound is used in the cosmetic industry for self-tanning products and in the food industry as a flavor enhancer
Comparison with Similar Compounds
Dihydroxyacetone (DHA): Both D-Erythrulose and DHA are used in self-tanning products.
Erythritol: A reduction product of this compound, erythritol is used as a sweetener in the food industry.
Threose: Another tetrose carbohydrate, similar in structure but differing in stereochemistry.
Uniqueness: this compound is unique in its ability to produce a natural-looking tan without exposure to ultraviolet light. Its slower reaction time compared to DHA results in a longer-lasting tan, making it a preferred choice in cosmetic formulations .
Properties
IUPAC Name |
(3R)-1,3,4-trihydroxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHVQVXLPRNCX-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420085 | |
Record name | D-Erythrulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-55-9 | |
Record name | D-Erythrulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythrulose, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Erythrulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRULOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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